5-Amino-2-methoxynicotinic acid
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Overview
Description
5-Amino-2-methoxynicotinic acid is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methoxynicotinic acid typically involves the reaction of 2-methoxynicotinic acid with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino or methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Amino-2-methoxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-2-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. It is known to act as a precursor to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP. These coenzymes play a crucial role in redox reactions and energy metabolism within cells. Additionally, the compound has been shown to have anti-inflammatory and neuroprotective effects, although the exact mechanisms are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid (Niacin): A precursor to NAD and NADP, used in the treatment of pellagra and hyperlipidemia.
Nicotinamide: Another form of vitamin B3, involved in similar metabolic pathways.
2-Methoxynicotinic Acid: A related compound with similar chemical properties but different biological activities.
Uniqueness
5-Amino-2-methoxynicotinic acid is unique due to its specific functional groups, which allow it to participate in a wider range of chemical reactions compared to its analogs. Its methoxy and amino groups provide additional sites for chemical modification, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
5-amino-2-methoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,8H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXWDDWOMFIOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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